Syringin

Descripción

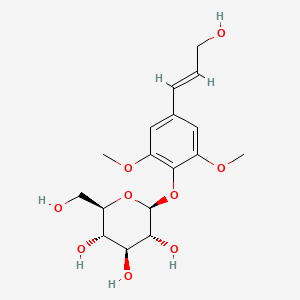

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O9/c1-23-10-6-9(4-3-5-18)7-11(24-2)16(10)26-17-15(22)14(21)13(20)12(8-19)25-17/h3-4,6-7,12-15,17-22H,5,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVXKWHHAMZTBY-GCPOEHJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O9 |

Source

|

| Record name | Eleutheroside B | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Eleutheroside_B | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042438 |

Source

|

| Record name | Syringin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-34-3 |

Source

|

| Record name | Syringin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syringin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Syringin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELEUTHEROSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6F5B11C96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Syringin (C₁₇H₂₄O₉)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringin (Eleutheroside B), a phenylpropanoid glycoside with the molecular formula C₁₇H₂₄O₉, is a bioactive compound of significant interest in the pharmaceutical and nutraceutical industries. First isolated from the bark of lilac (Syringa vulgaris), it is found in a variety of plants, including the notable adaptogen Eleutherococcus senticosus (Siberian ginseng). This compound has garnered attention for its diverse pharmacological activities, including immunomodulatory, anti-inflammatory, neuroprotective, and anti-diabetic effects. A thorough understanding of its physicochemical properties is fundamental for its extraction, purification, formulation, and the elucidation of its mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its known signaling pathways.

Core Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.

Quantitative Data Summary

The following table presents the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₄O₉ | [1][2] |

| Molecular Weight | 372.37 g/mol | [1] |

| Melting Point | 191-192 °C | [3][4] |

| Boiling Point | Not available (likely decomposes) | |

| pKa (Strongest Acidic) | ~12.2 (Predicted) | [5] |

| Appearance | White crystalline solid; colorless needle crystals | [1][6] |

| UV-Vis λmax (in Methanol) | 221 nm, 266 nm | [1][7] |

Solubility Profile

This compound's solubility is a critical factor for its extraction and bioavailability. It is a moderately polar molecule due to the presence of a glycosidic bond and multiple hydroxyl groups.

| Solvent | Solubility | Source(s) |

| Hot Water | Soluble | [1][8] |

| Cold Water | Slightly soluble | [1][6][9] |

| Ethanol | Soluble | [1][3] |

| Methanol | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble (~1 mg/mL) | [7] |

| Dimethylformamide (DMF) | Soluble (~30 mg/mL) | [7] |

| Acetone | Slightly soluble | [1] |

| Benzene | Insoluble | [1] |

| Chloroform | Insoluble | [1] |

| Diethyl Ether | Insoluble | [1][3] |

Experimental Protocols

This section outlines the standard methodologies for determining the key physicochemical properties of natural products like this compound.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6][8]

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath equipped with a thermometer or a digital temperature sensor.[9]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[9]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is the melting point of the sample.[10][11] For a pure compound like this compound, this range is typically narrow (0.5-1 °C).[9]

Solubility Determination

The equilibrium solubility of a compound is determined by preparing a saturated solution at a specific temperature.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container (e.g., a glass vial).[12][13]

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[12][14]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a chemically inert filter (e.g., a 0.45 µm PTFE filter).[12]

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[12]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

-

UV-Visible Spectroscopy: In methanol, this compound exhibits absorption maxima (λmax) at 221 nm and 266 nm, which are characteristic of its phenylpropanoid structure.[1][7]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups, including hydroxyl (-OH), aromatic (C=C), and ether (C-O) stretching vibrations.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the detailed structure of this compound, including the connectivity of atoms and the stereochemistry of the glycosidic linkage.[10][15]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.[10]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate simplified representations of these pathways.

Anti-inflammatory and Neuroprotective Pathways

This compound has demonstrated significant anti-inflammatory and neuroprotective effects, which are partly mediated through the inhibition of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.[2][15] It has also been shown to regulate the Forkhead box O3 (FOXO3α)/NF-κB pathway.[1][2] By inhibiting these pathways, this compound can reduce the production of pro-inflammatory cytokines and mitigate inflammatory responses.[16]

Metabolic Regulation Pathways

In the context of metabolic diseases, this compound has been shown to modulate adipogenesis.[17] It enhances the phosphorylation of AMP-activated protein kinase (AMPK) and its downstream target, acetyl-CoA carboxylase (ACC).[17] The activation of AMPK, a key energy sensor, leads to the inhibition of adipogenic transcription factors such as peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), thereby suppressing lipid accumulation.[3][17]

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, essential for its scientific investigation and pharmaceutical development. The presented data, compiled from various scientific sources, offers a solid foundation for researchers in natural product chemistry, pharmacology, and drug discovery. The outlined experimental protocols serve as a practical guide for the characterization of this promising bioactive compound, and the visualized signaling pathways provide insight into its mechanisms of action, paving the way for further research into its therapeutic applications.

References

- 1. Frontiers | this compound: a naturally occurring compound with medicinal properties [frontiersin.org]

- 2. This compound: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of sinigrin on adipocyte differentiation in 3T3-L1 cells: Involvement of AMPK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Showing Compound this compound (FDB011657) - FooDB [foodb.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. pennwest.edu [pennwest.edu]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. benchchem.com [benchchem.com]

- 13. who.int [who.int]

- 14. researchgate.net [researchgate.net]

- 15. This compound exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound alleviates ovalbumin-induced lung inflammation in BALB/c mice asthma model via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound: A Phenylpropanoid Glycoside Compound in Cirsium brevicaule A. GRAY Root Modulates Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Syringin (Eleutheroside B) mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Syringin (Eleutheroside B)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Eleutheroside B, is a phenylpropanoid glycoside found in a variety of plants, most notably Siberian Ginseng (Eleutherococcus senticosus).[1][2] It is a well-researched bioactive compound recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, anti-diabetic, and anti-cancer effects.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential, focusing on its interaction with key cellular signaling pathways. The information is presented to support further research and drug development initiatives.

Anti-inflammatory and Immunomodulatory Mechanisms

This compound exerts potent anti-inflammatory effects by modulating several key signaling pathways and reducing the expression of pro-inflammatory mediators. Its action is central to controlling the inflammatory response in various pathological conditions.

The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[3] Under inflammatory stimuli (e.g., lipopolysaccharide, LPS), this compound prevents the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[4] This leads to a significant downregulation of NF-κB target genes, including pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) .[3][4][5] Furthermore, this compound suppresses the production of other inflammatory molecules like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4][6]

Concurrently, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a critical role in the antioxidant and anti-inflammatory response.[3][7]

References

- 1. This compound: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Frontiers | this compound: a naturally occurring compound with medicinal properties [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound exerts neuroprotective effects in a rat model of cerebral ischemia through the FOXO3a/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. restorativemedicine.org [restorativemedicine.org]

- 7. researchgate.net [researchgate.net]

The Pharmacological Landscape of Syringin: A Technical Review for Drug Discovery and Development

An in-depth exploration of the multifaceted pharmacological activities of syringin, a naturally occurring phenylpropanoid glycoside, reveals its significant therapeutic potential across a spectrum of diseases. This technical guide synthesizes the current scientific evidence on the anti-inflammatory, anti-diabetic, anti-cancer, neuroprotective, and hepatoprotective effects of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms of action, supported by quantitative data and detailed experimental protocols.

This compound, also known as eleutheroside B, is a bioactive compound found in various medicinal plants, including Eleutherococcus senticosus (Siberian ginseng).[1] Its diverse pharmacological properties have garnered considerable interest in the scientific community, positioning it as a promising candidate for the development of novel therapeutics.[1] This guide delves into the core pharmacological activities of this compound, presenting key findings in a structured format to facilitate comparative analysis and future research endeavors.

Anti-Cancer Activity

This compound has demonstrated notable anti-cancer effects across various cancer cell lines.[2][3][4][5][6] Its mechanisms of action primarily involve the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and proliferation.[3][6]

Quantitative Data on Anti-Cancer Activity

| Cancer Cell Line | Assay | Endpoint | Result | Reference |

| MCF-7 (Breast Cancer) | MTT Assay | IC50 (48h) | 207.9 µg/mL | [3] |

| MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 (48h) | 228.8 µg/mL | [3] |

| MCF-7 (Breast Cancer) | MTT Assay | IC50 (24h) | 32.11 µM | [4][5] |

| MCF-7 (Breast Cancer) | MTT Assay | IC50 (48h) | 21.35 µM | [4][5] |

| HeLa (Cervical Cancer) | Clonogenic Assay | Colony Formation | Complete inhibition at 100 µM | [6] |

Experimental Protocols

Cell Proliferation (MTT) Assay: [3]

-

Cell Lines: MCF-7 and MDA-MB-231 breast cancer cells.

-

Method: Cells were seeded in 96-well plates at a density of 6.0 × 10³ cells/well. After cell adhesion, they were treated with varying concentrations of this compound (0, 20, 40, 80, 160, and 320 µg/mL) for 24 and 48 hours. Subsequently, 20 µL of MTT solution was added to each well, and the cells were incubated for an additional 4 hours. The supernatant was removed, and 150 µL of DMSO was added to dissolve the formazan crystals. The absorbance was measured to determine cell viability.

Cell Migration (Wound Healing) Assay: [3]

-

Cell Lines: MCF-7 and MDA-MB-231 breast cancer cells.

-

Method: Cells were grown to confluence in 6-well plates. A scratch was made in the cell monolayer using a sterile pipette tip. The cells were then treated with this compound (0, 160, and 320 µg/mL) for 48 hours. The migration of cells into the scratched area was observed and photographed at different time points.

Apoptosis (Hoechst 33342/PI Staining) Assay: [3]

-

Cell Lines: MCF-7 and MDA-MB-231 breast cancer cells.

-

Method: Cells were seeded in 6-well plates and treated with this compound (0, 160, and 320 µg/mL) for 48 hours. The cells were then fixed with 4% paraformaldehyde and stained with Hoechst 33342 and propidium iodide (PI). The stained cells were observed under a fluorescence microscope to visualize apoptotic nuclei.

Signaling Pathways in Anti-Cancer Activity

This compound exerts its anti-breast cancer effects by modulating the PI3K-AKT and EGFR-RAS-RAF signaling pathways.[2][7]

Neuroprotective Effects

This compound has shown significant neuroprotective effects in models of cerebral ischemia and hypoxic-ischemic brain injury.[8][9] Its mechanisms include reducing inflammation, apoptosis, and cerebral edema.[8][9]

Quantitative Data on Neuroprotective Effects

| Animal Model | Treatment | Parameter | Result | Reference |

| MCAO Rats | This compound (10, 25, 50 mg/kg) | Infarct Volume | Significantly reduced | [10][8] |

| MCAO Rats | This compound (10, 25, 50 mg/kg) | Neurological Score | Significantly improved | [10][8] |

| MCAO Rats | This compound (10, 25, 50 mg/kg) | IL-1β, IL-6, TNF-α | Significantly decreased | [10][8] |

| Neonatal HIE Rats | This compound (10 mg/kg) | Apoptotic Cells | Significantly fewer (p < 0.001) | [9][11] |

| Neonatal HIE Rats | This compound (10 mg/kg) | Neuronal Degeneration | Significantly lower (p = 0.01) | [9] |

| Neonatal HIE Rats | This compound (10 mg/kg) | Pericellular & Perivascular Edema | Significantly reduced (p = 0.01) | [9] |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Rat Model: [10][8]

-

Animals: Male Wistar rats.

-

Method: Focal cerebral ischemia/reperfusion injury was induced by occluding the middle cerebral artery. This compound (10, 25, and 50 mg/kg) was administered intragastrically for 7 days before and 3 days after MCAO. Neurological deficits, infarct volume, and brain water content were assessed. Levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and other markers were measured in brain tissue.

Neonatal Hypoxic-Ischemic Encephalopathy (HIE) Rat Model: [9]

-

Animals: 7-day-old Wistar albino rat pups.

-

Method: The HIE model was induced under gas anesthesia. Pups were divided into three groups: Group A received 10 mg/kg this compound plus DMSO, Group B received only DMSO (control), and Group C was the sham group. Apoptosis was assessed using the TUNEL method, and pro-inflammatory cytokines (TNF-α and IL-1β) were evaluated by immunohistochemistry. Histopathological evaluation of the hippocampus was also performed.

Signaling Pathways in Neuroprotection

This compound's neuroprotective effects are mediated through the inhibition of the TLR4/MyD88 and FOXO3a/NF-κB signaling pathways.[8]

Hepatoprotective Effects

This compound has demonstrated protective effects against liver injury induced by toxins.[12][13][14][15][16] It mitigates liver damage by reducing oxidative stress and inflammation.[13][14]

Quantitative Data on Hepatoprotective Effects

| Animal/Cell Model | Treatment | Parameter | Result | Reference |

| LPS/D-GalN-induced FHF in Mice | This compound (10, 30, 100 mg/kg, i.p.) | Mortality Rate | Dose-dependently reduced | [13] |

| LPS/D-GalN-induced FHF in Mice | This compound (10, 30, 100 mg/kg, i.p.) | Serum ALT & AST | Dose-dependently inhibited | [13] |

| LPS/D-GalN-induced FHF in Mice | This compound (10, 30, 100 mg/kg, i.p.) | Hepatic MDA | Dose-dependently inhibited | [13] |

| LPS/D-GalN-induced FHF in Mice | This compound (10, 30, 100 mg/kg, i.p.) | Hepatic GSH | Dose-dependently increased | [13] |

| LPS/D-GalN-induced FHF in Mice | This compound (10, 30, 100 mg/kg, i.p.) | Hepatic TNF-α | Dose-dependently reduced | [13] |

| LPS-induced L-02 cells | This compound + Costunolide (40 µM) | G2/M phase cells | Decreased from 35.27% to 28.80% | [14][15] |

| LPS-induced L-02 cells | This compound + Costunolide | ALT, AST, LDH | Significantly suppressed | [14] |

| LPS-induced L-02 cells | This compound + Costunolide | MDA, ROS | Decreased | [14] |

| LPS-induced L-02 cells | This compound + Costunolide | SOD, CAT | Increased | [14] |

Experimental Protocols

LPS/D-Galactosamine (D-GalN)-Induced Fulminant Hepatic Failure (FHF) in Mice: [13]

-

Animals: Male mice.

-

Method: FHF was induced by intraperitoneal (i.p.) injection of LPS and D-GalN. This compound (10, 30, and 100 mg/kg) was administered i.p. 30 minutes before the LPS/D-GalN challenge. Mortality, liver injury (serum ALT and AST), oxidative stress markers (MDA and GSH), and inflammatory markers (TNF-α, NF-κB) were evaluated.

LPS-Induced Acute Liver Injury in L-02 Cells: [14][15]

-

Cell Line: L-02 human normal liver cells.

-

Method: Acute liver injury was induced by treating L-02 cells with 60 µg/mL of LPS. The protective effects of a combination of this compound and costunolide were assessed by measuring cell viability (MTT assay), cell cycle distribution (flow cytometry), apoptosis, and levels of liver function enzymes (ALT, AST, LDH) and oxidative stress markers (MDA, ROS, SOD, CAT) using ELISA kits.

Signaling Pathways in Hepatoprotection

The hepatoprotective effects of this compound involve the inhibition of the NF-κB signaling pathway.[13] In combination with costunolide, it has been shown to act via the Rac1/AKT/NF-κB pathway.[14][16]

Anti-Inflammatory and Immunomodulatory Activities

This compound exhibits significant anti-inflammatory and immunomodulatory properties by inhibiting the production of pro-inflammatory mediators.[12][17][18][19][20]

Quantitative Data on Anti-Inflammatory and Immunomodulatory Effects

| Cell/Animal Model | Treatment | Parameter | Result | Reference |

| LPS-stimulated RAW264.7 cells | This compound | TNF-α production | Significantly inhibited (dose-dependent) | [17] |

| CTLL-2 (CD8+ T cells) | This compound | Cell Proliferation | Significantly inhibited (dose-dependent) | [17] |

| FITC-induced ear edema in mice | This compound | Ear Edema | Significantly suppressed | [17] |

| H2O2-treated H9c2 cells | This compound (3 µM) | Apoptosis, Inflammation, Oxidative Stress | Inhibited | [18][20][21] |

| Ischemia/Reperfusion Rats | This compound | Myocardial IL-1β, IL-6, TNF-α | Markedly reduced | [18][20] |

| Ischemia/Reperfusion Rats | This compound | Myocardial ROS | Markedly reduced | [18][20] |

| Ischemia/Reperfusion Rats | This compound | Myocardial SOD, Catalase | Promoted expression | [20] |

Experimental Protocols

In Vitro Anti-Inflammatory Assay: [17]

-

Cell Line: RAW264.7 murine macrophages.

-

Method: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The effect of this compound on the production of tumor necrosis factor-alpha (TNF-α) was measured in the cell culture supernatant.

In Vivo Anti-Allergic Assay: [17]

-

Animals: Mice.

-

Method: Ear edema was induced by fluorescein isothiocyanate (FITC). The effect of this compound on reducing the ear swelling was measured.

Cardioprotection in Ischemia/Reperfusion (I/R) Rat Model: [18][20]

-

Animals: Rats.

-

Method: Myocardial I/R was induced by ligating the left anterior descending coronary artery for 30 minutes, followed by 12 minutes of reperfusion. This compound was administered intraperitoneally. After 7 days, infarct size, cardiac function, and levels of proinflammatory cytokines, oxidative products, and antioxidative enzymes in the myocardium were measured.

Signaling Pathways in Anti-Inflammatory Activity

The anti-inflammatory and cardioprotective effects of this compound are mediated, in part, by the regulation of the SIRT1 signaling pathway.[18]

Anti-Diabetic Effects

This compound has shown potential in the management of type 2 diabetes by lowering blood glucose levels and improving diabetic symptoms.[22]

Experimental Protocol

High-Fat Diet (HFD) and Streptozotocin (STZ)-Induced Type 2 Diabetes Mellitus (T2DM) Mouse Model: [22]

-

Animals: Mice.

-

Method: A T2DM model was established by feeding mice a high-fat, high-sugar diet followed by an intraperitoneal injection of streptozotocin (STZ). The therapeutic effects of this compound were evaluated by measuring body weight, blood glucose levels, and other biochemical indicators. Histopathological changes in relevant tissues were also examined.

Signaling Pathways in Anti-Diabetic Activity

The anti-diabetic effects of this compound may be mediated through the modulation of the alpha-linolenic acid metabolic pathway and its targets, including AKT1.[22]

Conclusion

This compound is a promising natural compound with a wide range of pharmacological activities. Its demonstrated efficacy in preclinical models of cancer, neurodegenerative diseases, liver injury, inflammation, and diabetes highlights its potential for further development as a therapeutic agent. The elucidation of its mechanisms of action, particularly its interaction with key signaling pathways such as PI3K/AKT, NF-κB, and SIRT1, provides a solid foundation for targeted drug design and optimization. Further research, including well-designed clinical trials, is warranted to translate these promising preclinical findings into tangible clinical benefits. This comprehensive guide serves as a valuable resource for researchers and drug development professionals to navigate the existing knowledge on this compound and to steer future investigations aimed at harnessing its full therapeutic potential.

References

- 1. This compound: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exerts anti-breast cancer effects through PI3K-AKT and EGFR-RAS-RAF pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound exerts anti-breast cancer effects through PI3K-AKT and EGFR-RAS-RAF pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. This compound exhibits anti-cancer effects in HeLa human cervical cancer cells by inducing apoptosis, cell cycle arrest and inhibition of cell migration | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound exerts neuroprotective effects in a rat model of cerebral ischemia through the FOXO3a/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of this compound’s neuroprotective effect in a model of neonatal hypoxic-ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phcog.com [phcog.com]

- 11. Evaluation of this compound's neuroprotective effect in a model of neonatal hypoxic-ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | this compound: a naturally occurring compound with medicinal properties [frontiersin.org]

- 13. Hepatoprotective effects of this compound on fulminant hepatic failure induced by D-galactosamine and lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hepatoprotective effect of this compound combined with costunolide against LPS-induced acute liver injury in L-02 cells via Rac1/AKT/NF-κB signaling pathway | Aging [aging-us.com]

- 15. Hepatoprotective effect of this compound combined with costunolide against LPS-induced acute liver injury in L-02 cells via Rac1/AKT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound exerts anti-inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A study on the mechanism of action of this compound in the treatment of type 2 diabetes by integrating metabolomics, network pharmacology, molecular docking technology and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Syringin: A Comprehensive Technical Guide to its Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringin (also known as eleutheroside B), a phenylpropanoid glycoside, is a naturally occurring bioactive compound found in a variety of plants, most notably in Eleutherococcus senticosus (Siberian ginseng).[1] This technical guide provides an in-depth overview of the multifaceted biological functions of this compound and explores its significant therapeutic potential. Drawing upon a wide range of preclinical studies, this document details the molecular mechanisms underlying its anti-inflammatory, antioxidant, neuroprotective, anticancer, antidiabetic, and hepatoprotective effects. Special emphasis is placed on the signaling pathways modulated by this compound, supported by quantitative data and detailed experimental methodologies to facilitate further research and drug development.

Introduction

This compound has a long history of use in traditional medicine, where it has been utilized for its purported effects on enhancing memory, alleviating pain and inflammation, and treating various ailments.[2] Modern scientific investigation has begun to validate these traditional uses, revealing a spectrum of pharmacological activities.[3][4] This guide aims to consolidate the current scientific knowledge on this compound, presenting it in a structured and accessible format for researchers and drug development professionals.

Physicochemical Properties

This compound is a glycoside of sinapyl alcohol with the chemical formula C₁₇H₂₄O₉.[4] It presents as colorless, needle-like crystals and is soluble in hot water and ethanol.[4]

Biological Functions and Therapeutic Potential

This compound exhibits a broad range of biological activities, making it a promising candidate for the development of novel therapeutics for a variety of diseases.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated potent anti-inflammatory and immunomodulatory properties in numerous preclinical models. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5][6][7] This effect is mediated, in part, through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] this compound also exhibits immunomodulatory effects by activating cytokines and upregulating the Nrf2 signaling pathway.[5]

Neuroprotective Effects

This compound has shown significant promise as a neuroprotective agent. In models of cerebral ischemia-reperfusion injury, this compound treatment has been found to reduce infarct volume, decrease cerebral edema, and improve neurological scores.[6][7] The neuroprotective mechanisms of this compound are multifaceted and include the inhibition of neuroinflammation through the FOXO3a/NF-κB and TLR4/MyD88 signaling pathways.[5][6][8]

Anticancer Activity

In vitro studies have revealed the cytotoxic effects of this compound against various cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and prostate cancer (DU145).[9] The anticancer activity of this compound is attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR-RAS-RAF-MEK-ERK pathways.

Antidiabetic Effects

This compound has demonstrated hypoglycemic effects in animal models of diabetes. In streptozotocin (STZ)-induced diabetic rats, this compound administration has been shown to lower blood glucose levels.[10] The proposed mechanisms for its antidiabetic activity include the regulation of the alpha-linolenic acid metabolic pathway and modulation of key targets such as AKT1 and IL-6.

Antioxidant Properties

The antioxidant activity of this compound is a key contributor to its various therapeutic effects. It has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, while reducing the levels of oxidative stress markers like malondialdehyde (MDA).[1][11][12] This antioxidant effect is partly mediated through the activation of the Nrf2/HO-1 and SIRT1 signaling pathways.[11][13][12][14]

Hepatoprotective Effects

This compound has demonstrated protective effects against liver injury in various preclinical models. In a model of D-galactosamine and lipopolysaccharide-induced fulminant hepatic failure in mice, this compound administration reduced mortality, decreased liver enzyme levels, and alleviated pathological liver injury.[15] Its hepatoprotective mechanism is linked to its ability to inhibit NF-κB activation and reduce the production of TNF-α.[15]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound from various studies.

Table 1: In Vitro Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| MCF-7 | Breast Cancer | 32.11 | 24 | [10] |

| MCF-7 | Breast Cancer | 21.35 | 48 | [10] |

| HeLa | Cervical Cancer | >100 | Not Specified | [9] |

| DU145 | Prostate Cancer | >100 | Not Specified | [9] |

Table 2: In Vitro Inhibitory Activity of this compound against Protein Kinases

| Protein Kinase | IC50 (µM) | Reference |

| TGF-βR1 | 6.48 | [10] |

| HER2 | 7.18 | [10] |

| EGFR | 12.38 | [10] |

| FGFR4 | 16.03 | [10] |

| MMP-2 | 16.07 | [10] |

Table 3: In Vivo Effects of this compound on Inflammatory and Oxidative Stress Markers

| Model | Parameter | Treatment | Result | Reference |

| Cerebral Ischemia/Reperfusion (Rat) | IL-1β, IL-6, TNF-α | This compound | Decreased expression | [6][7] |

| Myocardial Ischemia/Reperfusion (Rat) | IL-6, IL-1β, TNF-α | This compound | Markedly reduced levels | [16] |

| Myocardial Ischemia/Reperfusion (Rat) | SOD, Catalase | This compound | Partially restored activity | [11][13][12][16] |

| D-GalN/LPS-induced Liver Injury (Mice) | ALT, AST | This compound (10, 30, 100 mg/kg) | Dose-dependent reduction | [15] |

| D-GalN/LPS-induced Liver Injury (Mice) | MDA | This compound (10, 30, 100 mg/kg) | Dose-dependent reduction | [15] |

| D-GalN/LPS-induced Liver Injury (Mice) | GSH | This compound (10, 30, 100 mg/kg) | Dose-dependent increase | [15] |

| Neonatal Hypoxic-Ischemic Brain Injury (Rat) | Apoptotic Cells | This compound (10 mg/kg) | Statistically significant reduction | [17] |

| Cerebral Ischemia/Reperfusion (Rat) | Neurological Score | This compound | Improved score | [7][18] |

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Purification of this compound

Method: Ethanol Reflux Extraction and Column Chromatography [8]

-

Extraction:

-

Grind the dried plant material (e.g., Eleutherococcus senticosus) into a coarse powder.

-

Reflux the powder with 75% ethanol for 1.5 hours.

-

Filter the extract and concentrate under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to sequential partitioning with petroleum ether, chloroform, and ethyl acetate.

-

Apply the ethyl acetate fraction to a silica gel column.

-

Elute the column with a gradient of chloroform-methanol to isolate this compound.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing pure this compound.

-

Confirm the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).[8]

-

In Vitro Cell Viability Assay

Method: MTT Assay [19]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the old medium with 100 µL of the this compound dilutions. Include a vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

In Vitro Anti-inflammatory Assay

Method: LPS-Stimulated Macrophage Cytokine Production Assay [4][5]

-

Cell Culture:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Cell Treatment:

-

Seed the cells in a 24-well plate at a density of 4 x 10⁵ cells/mL.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

-

Cytokine Measurement:

-

Collect the cell-free supernatants.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

In Vivo Antidiabetic Model

Method: Streptozotocin (STZ)-Induced Diabetic Rat Model [6][9]

-

Induction of Diabetes:

-

Administer a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer to adult male Wistar rats.

-

Confirm the induction of diabetes by measuring blood glucose levels after 72 hours. Rats with blood glucose levels above 250 mg/dL are considered diabetic.

-

-

This compound Treatment:

-

Administer this compound orally or intraperitoneally at the desired doses for a specified period.

-

-

Evaluation of Antidiabetic Effects:

-

Monitor blood glucose levels, body weight, and food and water intake throughout the study.

-

At the end of the treatment period, collect blood and tissue samples for biochemical and histological analysis.

-

In Vivo Neuroprotection Model

Method: Middle Cerebral Artery Occlusion (MCAO) Rat Model [3][20]

-

Surgical Procedure:

-

Anesthetize the rat and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Introduce a nylon monofilament suture into the ICA via the ECA to occlude the origin of the middle cerebral artery.

-

After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

-

-

This compound Treatment:

-

Administer this compound at the desired doses before or after the MCAO procedure.

-

-

Assessment of Neuroprotection:

-

Evaluate neurological deficits using a standardized scoring system.

-

Measure the infarct volume at a specific time point after reperfusion using TTC staining.

-

Conduct histological and immunohistochemical analyses of the brain tissue.

-

Conclusion

This compound is a promising natural compound with a wide array of biological functions and significant therapeutic potential. Its anti-inflammatory, antioxidant, neuroprotective, anticancer, antidiabetic, and hepatoprotective effects are well-documented in preclinical studies. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways such as NF-κB, Nrf2, and SIRT1, provides a strong foundation for its further development as a therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate future research aimed at translating the therapeutic promise of this compound into clinical applications. Further investigation, including well-designed clinical trials, is warranted to fully explore the efficacy and safety of this compound in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]

- 4. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound exerts neuroprotective effects in a rat model of cerebral ischemia through the FOXO3a/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound: a naturally occurring compound with medicinal properties [frontiersin.org]

- 9. ndineuroscience.com [ndineuroscience.com]

- 10. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 17. researchgate.net [researchgate.net]

- 18. This compound protects against cerebral ischemia/reperfusion injury via inhibiting neuroinflammation and TLR4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Syringin in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringin, a phenylpropanoid glycoside also known as eleutheroside B, is a prominent bioactive compound isolated from a variety of medicinal plants, most notably from the Araliaceae family, such as Siberian Ginseng (Eleutherococcus senticosus), and the Oleaceae family, including the common lilac (Syringa vulgaris). Historically, plants containing this compound have been staples in Traditional Chinese Medicine (TCM), as well as in Korean, Japanese, and Russian folk medicine, for over two millennia. In TCM, these botanicals are used to invigorate "Qi"—the vital life force—and are prescribed to enhance physical and mental endurance, bolster the immune system, and combat fatigue and weakness. Traditional applications include treating rheumatic pain, bone diseases, and enhancing memory.

Modern scientific inquiry has substantiated many of these traditional claims, identifying this compound as a key contributor to the pharmacological activities of these plants. Extensive research has demonstrated that this compound possesses a wide spectrum of effects, including anti-inflammatory, neuroprotective, hepatoprotective, anti-diabetic, and immunomodulatory properties. Its therapeutic potential is primarily linked to its ability to modulate key signaling pathways, scavenge oxidative free radicals, and suppress the production of inflammatory mediators. This guide provides a technical overview of this compound's role, focusing on its pharmacological activities, mechanisms of action, quantitative data, and the experimental protocols used in its evaluation.

Pharmacological Activities and Mechanisms of Action

This compound exerts a multitude of pharmacological effects by interacting with various cellular and molecular targets. Its primary mechanisms involve the regulation of inflammatory, metabolic, and cell survival signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

This compound demonstrates potent anti-inflammatory activity by inhibiting key inflammatory signaling cascades. A primary mechanism is the downregulation of the Nuclear Factor-kappa B (NF-κB) pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can activate Toll-like Receptor 4 (TLR4), leading to the activation of the NF-κB cascade and subsequent production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of these cytokines and other inflammatory mediators like cyclooxygenase-2 (COX-2). This makes it a potential candidate for treating inflammatory disorders such as rheumatoid arthritis.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Neuroprotective Effects

This compound exhibits significant neuroprotective properties, particularly in the context of cerebral ischemia-reperfusion injury.[1] Inflammation is a critical factor in the pathogenesis of such injuries. This compound has been shown to reduce neuronal death, cerebral water content, and infarct volume in animal models. Its neuroprotective mechanism is linked to the modulation of the Forkhead box O3 (FOXO3a)/NF-κB pathway. By promoting the interaction between FOXO3a and NF-κB, this compound inhibits the nuclear translocation of NF-κB, thereby suppressing the subsequent inflammatory cascade. Furthermore, this compound has been reported to inhibit the TLR4 signaling pathway, which is upstream of NF-κB, contributing to its neuroprotective effects.[1]

Hepatoprotective Effects

This compound demonstrates a dose-dependent protective effect against liver injury, such as fulminant hepatic failure induced by toxins like LPS and D-galactosamine (D-GalN) in mice. It mitigates liver damage by reducing mortality rates, inhibiting the elevation of serum aminotransferases, and alleviating pathological tissue damage. The mechanism involves the suppression of hepatocyte apoptosis by inhibiting caspase-3 activation and reducing oxidative stress, as evidenced by decreased malondialdehyde (MDA) content and increased glutathione (GSH) concentration. A key aspect of its hepatoprotective action is the inhibition of TNF-α production through the suppression of NF-κB activation.

Anti-diabetic Effects

In traditional medicine, this compound-containing plants have been used to manage diabetic symptoms. Scientific studies have validated these uses, showing that this compound possesses potent antihyperglycemic properties. In streptozotocin (STZ)-induced diabetic rat models, this compound administration significantly lowers plasma glucose levels. The compound works through multiple mechanisms; it has been shown to dose-dependently stimulate glucose uptake in isolated soleus muscle and enhance glycogen synthesis in hepatocytes. One proposed mechanism involves this compound's ability to increase the secretion of β-endorphin from the adrenal medulla, which in turn stimulates peripheral µ-opioid receptors, leading to a decrease in plasma glucose.

Quantitative Pharmacological Data

The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key quantitative data from various experimental models.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound

| Pharmacological Effect | Model/Assay | Key Quantitative Findings | Reference |

| Anti-inflammatory | LPS-stimulated RAW264.7 cells | Attenuates Nitric Oxide (NO) production | |

| Anti-inflammatory | Adjuvant Arthritis in rats | Significantly attenuated secondary hind paw swelling | |

| Antioxidant | DPPH radical scavenging assay | IC50 value: 8.74-96.19 µg/mL (for plant extracts containing this compound) | |

| Antioxidant | Lipoxygenase (LOX) inhibition | IC50 value: 0.009 mM (for Syringic Acid, a related compound) |

Table 2: Neuroprotective and Hepatoprotective Effects of this compound

| Pharmacological Effect | Animal Model | Dosage | Key Quantitative Findings | Reference |

| Neuroprotective | Neonatal Hypoxic-Ischemic Encephalopathy (HIE) in rats | 10 mg/kg | Significantly fewer apoptotic cells (p < 0.001); Reduced neuronal degeneration (p = 0.01) | |

| Hepatoprotective | LPS/D-GalN-induced Fulminant Hepatic Failure in mice | 10, 30, 100 mg/kg (i.p.) | Dose-dependently reduced mortality; Inhibited aminotransferase and MDA levels; Increased GSH concentration |

Table 3: Anti-diabetic Effects of this compound

| Pharmacological Effect | Animal Model | Dosage | Key Quantitative Findings | Reference |

| Antihyperglycemic | STZ-induced diabetic rats | 1.0 mg/kg (i.v.) | Significantly attenuated the increase in plasma glucose | |

| Antihyperglycemic | STZ-induced Type II diabetic rats | 5 mg/kg/day (oral) for 10 days | Significantly decreased blood glucose levels; Minimized weight loss | |

| Glucose Uptake | Isolated rat soleus muscle | 0.01 to 10.0 µmol/L | Dose-dependently stimulated glucose uptake |

Key Experimental Methodologies

Reproducibility is paramount in scientific research. This section details the protocols for key experiments used to evaluate the pharmacological properties of this compound.

General Experimental Workflow for this compound Evaluation

The process of investigating this compound's therapeutic potential typically follows a structured workflow, from extraction to in vivo validation.

Caption: A typical experimental workflow for evaluating this compound.

Protocol 1: Induction of Type II Diabetes in Rats

This protocol describes the induction of diabetes in Wistar rats using streptozotocin (STZ), a common model for studying anti-diabetic agents.

-

Animals: Male Wistar rats are used.

-

Induction Agent: Streptozotocin (STZ).

-

Procedure:

-

A single intraperitoneal (i.p.) injection of STZ (e.g., 40 mg/kg body weight) dissolved in a citrate buffer (0.1 M, pH 4.5) is administered to induce diabetes.

-

To manage initial hypoglycemia post-injection, animals are provided with 5% glucose in their drinking water overnight.

-

After 72 hours, blood glucose levels are measured. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.

-

-

Treatment: Diabetic rats are administered this compound (e.g., 5 mg/kg body weight) orally once daily for a specified period (e.g., 10 days).

-

Endpoints: Blood glucose levels, body weight, food and water intake, and various hematological parameters are monitored throughout the study.

Protocol 2: In Vivo Model of Fulminant Hepatic Failure

This protocol details the induction of acute liver injury in mice to assess the hepatoprotective effects of this compound.

-

Animals: Male mice (e.g., BALB/c).

-

Induction Agents: Lipopolysaccharide (LPS) and D-galactosamine (D-GalN).

-

Procedure:

-

Mice are pre-treated with this compound at various doses (e.g., 10, 30, and 100 mg/kg) via intraperitoneal (i.p.) injection.

-

Thirty minutes after this compound administration, fulminant hepatic failure is induced by an i.p. injection of LPS and D-GalN.

-

-

Endpoints:

-

Mortality: Survival rates are monitored over a set period (e.g., 24 hours).

-

Biochemical Analysis: Blood is collected to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Histopathology: Liver tissues are collected, fixed in formalin, and stained with hematoxylin and eosin (H&E) for pathological examination.

-

Oxidative Stress Markers: Liver homogenates are used to measure levels of MDA and GSH.

-

Mechanism Analysis: Western blotting or ELISA is used to measure the expression of proteins involved in apoptosis (e.g., caspase-3) and inflammation (e.g., NF-κB, TNF-α).

-

Conclusion and Future Directions

This compound stands out as a pharmacologically versatile compound with a strong foundation in traditional medicine and robust validation through modern scientific investigation. Its demonstrated efficacy in preclinical models of inflammation, neurodegeneration, liver injury, and diabetes highlights its significant therapeutic potential. The primary mechanisms of action, centered on the modulation of fundamental signaling pathways like NF-κB, offer a clear rationale for its observed effects.

For drug development professionals, this compound represents a promising natural scaffold for the development of novel therapeutics. Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery systems.

-

Clinical Trials: Well-designed clinical trials are the necessary next step to translate the promising preclinical findings into proven therapeutic applications for human diseases.

-

Synergistic Effects: Investigating the potential synergistic effects of this compound with other natural compounds or conventional drugs could lead to more effective combination therapies.

-

Safety Profile: While generally considered safe, a more detailed toxicological profile is required to establish safe long-term dosage regimens for chronic conditions.

The continued exploration of this compound's mechanisms and applications will undoubtedly pave the way for its integration into mainstream therapeutic strategies, bridging the gap between traditional wisdom and evidence-based medicine.

References

An In-depth Technical Guide to Syringin Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringin, a phenylpropanoid glycoside, is a naturally occurring compound found in a variety of plants, including species of Syringa (lilac), Acanthopanax, and Populus. It is recognized for its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and anti-diabetic properties. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. The document is intended to serve as a resource for researchers in plant biology, natural product chemistry, and drug development seeking to understand and potentially manipulate the production of this valuable secondary metabolite.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism that begins with the amino acid L-phenylalanine. The pathway can be broadly divided into two main stages: the synthesis of sinapyl alcohol, the aglycone precursor of this compound, and the subsequent glycosylation of sinapyl alcohol to form this compound.

Phenylpropanoid Pathway to Sinapyl Alcohol

The initial steps of the phenylpropanoid pathway lead to the formation of p-coumaroyl-CoA, a key branch-point intermediate. From p-coumaroyl-CoA, the pathway diverges to produce various monolignols, including sinapyl alcohol. The key enzymatic reactions are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates trans-cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding thioester, p-coumaroyl-CoA.

-

p-Hydroxycinnamoyl-CoA:Quinate/Shikimate p-Hydroxycinnamoyltransferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

-

p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): Hydroxylates the p-coumaroyl moiety to a caffeoyl group.

-

Caffeoyl Shikimate Esterase (CSE): Cleaves the caffeoyl group from shikimate/quinate to yield caffeic acid.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to form feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.

-

Ferulate 5-Hydroxylase (F5H): Hydroxylates coniferaldehyde at the 5-position to produce 5-hydroxyconiferaldehyde. This is a critical step directing flux towards syringyl lignin and this compound biosynthesis.

-

Caffeic Acid O-Methyltransferase (COMT): Methylates the 5-hydroxyl group of 5-hydroxyconiferaldehyde to yield sinapaldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD) / Sinapyl Alcohol Dehydrogenase (SAD): Reduces sinapaldehyde to sinapyl alcohol. While CAD enzymes can act on a broad range of cinnamaldehydes, specific SADs show higher affinity for sinapaldehyde.

The following diagram illustrates the pathway from L-phenylalanine to sinapyl alcohol.

Caption: Phenylpropanoid pathway leading to sinapyl alcohol.

Glycosylation of Sinapyl Alcohol to this compound

The final step in this compound biosynthesis is the transfer of a glucose moiety from UDP-glucose to the 4-hydroxyl group of sinapyl alcohol. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT).

-

UDP-Glycosyltransferase (UGT): In Arabidopsis thaliana, members of the UGT72E subfamily, particularly UGT72E2 and UGT72E3, have been shown to efficiently catalyze the glucosylation of sinapyl alcohol to form this compound (sinapyl alcohol 4-O-β-D-glucoside).

The following diagram illustrates the final step of this compound biosynthesis.

Caption: Final glycosylation step in this compound biosynthesis.

Quantitative Data

The following tables summarize key quantitative data related to the this compound biosynthesis pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | K_m (µM) | V_max | Plant Source | Reference |

| UGT72E3 | Sinapyl alcohol | 850 | N/A | Arabidopsis thaliana | UniProt: O81498 |

| UGT72E3 | Sinapic acid | 180 | N/A | Arabidopsis thaliana | UniProt: O81498 |

N/A: Not Available in the searched literature.

Table 2: Metabolite Concentrations in Plant Tissues

| Metabolite | Plant Species | Tissue | Concentration | Reference |

| This compound | Syringa vulgaris | Bark | 74,535.30 µg/g | [1] |

| This compound | Syringa vulgaris | Flowers | 14,653.98 µg/g | [1] |

| This compound | Syringa vulgaris | Leaves | 9,245.97 µg/g | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol for HPLC Quantification of this compound and its Precursors

This protocol is a generalized procedure based on common practices for phenylpropanoid analysis and should be optimized for specific plant material and instrumentation.

Objective: To separate and quantify this compound, sinapyl alcohol, and other related phenylpropanoids in plant extracts.

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Liquid nitrogen

-

80% (v/v) Methanol

-

HPLC-grade acetonitrile, water, and formic acid

-

This compound and sinapyl alcohol analytical standards

-

0.22 µm syringe filters

-

HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Sample Extraction:

-

Grind 100 mg of fresh plant tissue to a fine powder in liquid nitrogen. For freeze-dried tissue, use 20 mg.

-

Add 1 mL of 80% methanol to the powdered tissue.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath at room temperature.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-5 min: 10% B

-

5-35 min: Linear gradient from 10% to 50% B

-

35-40 min: Linear gradient from 50% to 90% B

-

40-45 min: Hold at 90% B

-

45-50 min: Return to 10% B

-

50-60 min: Re-equilibration at 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection: DAD at 270 nm (for this compound and sinapyl alcohol) and other relevant wavelengths for other phenylpropanoids. For higher specificity and sensitivity, use an MS detector.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound and sinapyl alcohol of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Quantify the compounds in the plant extracts by comparing their peak areas to the calibration curve.

-

The following diagram outlines the experimental workflow for HPLC analysis.

Caption: Experimental workflow for HPLC analysis.

Protocol for UDP-Glycosyltransferase (UGT) Activity Assay

This protocol describes an in vitro assay to measure the activity of UGTs involved in this compound biosynthesis.

Objective: To determine the enzymatic activity of a candidate UGT with sinapyl alcohol as a substrate.

Materials:

-

Purified recombinant UGT enzyme

-

Sinapyl alcohol

-

UDP-glucose

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Stopping solution (e.g., 20% trichloroacetic acid or 100% methanol)

-

HPLC system as described in the previous protocol

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 7.5

-

1 mM sinapyl alcohol (dissolved in a small amount of DMSO and diluted in buffer)

-

5 mM UDP-glucose

-

1-5 µg of purified recombinant UGT enzyme

-

-

Make up the final reaction volume to 100 µL with the reaction buffer.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding 20 µL of 20% trichloroacetic acid or by adding an equal volume of cold methanol.

-

Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated protein.

-

-

Product Analysis:

-

Analyze the supernatant from the stopped reaction by HPLC as described in the previous protocol.

-

Identify the this compound peak by comparing its retention time with an authentic standard.

-

Quantify the amount of this compound produced using the calibration curve.

-

-

Calculation of Enzyme Activity:

-

Enzyme activity is typically expressed as pkat/mg protein (picomoles of product formed per second per milligram of protein) or nkat/mg protein.

-

The following diagram illustrates the workflow for the UGT activity assay.

References

A Technical Guide to the Core Structural Features of Syringin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the key structural features of the syringin molecule (also known as Eleutheroside B or lilacin).[1][2] this compound is a naturally occurring phenylpropanoid glycoside widely distributed in various plants, including those from the Acanthopanax and Syringa genera.[3][4] It is recognized for its significant pharmacological activities, including immunomodulatory, anti-inflammatory, anti-tumor, and neuroprotective effects.[3][5] A thorough understanding of its molecular architecture is crucial for structure-activity relationship (SAR) studies, synthetic derivatization, and the development of novel therapeutics.

Core Molecular Architecture

This compound (Molecular Formula: C₁₇H₂₄O₉; Average Molecular Weight: 372.37 g/mol ) is a composite structure formed from two primary building blocks: a phenylpropanoid aglycone and a glucose sugar moiety.[3][6] These units are covalently joined by a specific glycosidic bond.

The fundamental structure consists of:

-

An Aglycone Core: The non-sugar portion is sinapyl alcohol, a substituted phenylpropanoid.[1][6]

-

A Glycosidic Linkage: An O-glycosidic bond connects the aglycone to the sugar.[6]

-

A Sugar Moiety: The sugar component is a single D-glucose unit in its pyranose form.[1][2]

The systematic IUPAC name for this compound is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}oxane-3,4,5-triol.[1][6]

Caption: 2D representation of the this compound molecule's core structure.

Detailed Structural Features

The aglycone of this compound is derived from sinapyl alcohol. Its key features are:

-

Aromatic System: A symmetrically 1,3,4,5-tetrasubstituted benzene ring forms the core of the aglycone.[7]

-

Methoxy Groups: Two methoxy (-OCH₃) groups are present at the C-3 and C-5 positions of the aromatic ring.[8] These groups are electron-donating and influence the chemical reactivity and properties of the molecule.

-

Propenol Side Chain: A three-carbon side chain, specifically an (E)-3-hydroxy-1-propenyl group, is attached to the C-1 position of the ring.[2][6] The trans (E) configuration of the double bond is a critical stereochemical feature.

-

Phenolic Oxygen: The hydroxyl group at the C-4 position of the sinapyl alcohol is engaged in the glycosidic bond, forming a phenoxy linkage to the glucose unit.[1]

The connection between the aglycone and the sugar is a defining feature:

-

Type: It is an O-glycosidic bond, linking the anomeric carbon (C-1') of the glucose molecule to the C-4 phenolic oxygen of the aglycone.[1][6]

-

Stereochemistry: The bond has a β-configuration, meaning the substituent at the anomeric carbon (the aglycone) is in the equatorial position relative to the glucose ring.[2][6] This configuration is crucial for its interaction with biological targets and its enzymatic hydrolysis.

The carbohydrate component is a single D-glucose unit in its stable six-membered ring (pyranose) conformation.[2][6] The β-anomer is the specific stereoisomer present in this compound.

Quantitative Structural Data

The structural elucidation of this compound is heavily reliant on quantitative spectroscopic data. Below are summaries of its key physical and spectral properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₇H₂₄O₉ | [3][4][6] |

| Molecular Weight | 372.37 g/mol | [2][3][4] |

| Melting Point | 192 °C | [2][3][4] |

| Appearance | Colorless needle crystals | [3][4] |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}oxane-3,4,5-triol |[1][6] |

Table 2: Nuclear Magnetic Resonance (NMR) Data for this compound (in CDCl₃, 400 MHz)

| Position | ¹H-NMR δ (ppm) | ¹³C-NMR δ (ppm) | Reference(s) |

|---|---|---|---|

| 2, 6 | 6.75 (s, 2H) | 105.48 | [8] |

| 3, 5 | - | 154.41 | [8] |

| 4 | - | 135.92 | [8] |

| 1 | - | 135.32 | [8] |

| 7 | 6.55 (d, J=15.9 Hz) | 131.32 | [8] |

| 8 | 6.33 (dt, J=15.9, 5.6 Hz) | 130.07 | [8] |

| 9 | 4.22 (dd, J=5.5, 1.2 Hz, 2H) | 63.62 | [8] |

| 3,5-OCH₃ | 3.86 (s, 6H) | 57.05 | [8] |

| 1' | 4.87 | 105.37 | [8] |

| 2' | 3.50 (m) | 75.77 | [8] |

| 3' | 3.43 (m) | 78.11 | [8] |

| 4' | 3.44 (m) | 71.38 | [8] |

| 5' | 3.23 (m) | 77.88 | [8] |

| 6' | 3.81 (m), 3.70 (m) | 62.62 |[8] |

Table 3: Mass Spectrometry (MS) Data for this compound

| Ionization Mode | Observed Ion | m/z | Reference(s) |

|---|---|---|---|

| ESI (Positive) | [M+Na]⁺ | 395.2 | [8] |

| ESI (Negative) | [M-H+formic acid]⁻ | 417 |[7] |

Experimental Protocols for Structural Elucidation

The determination of this compound's structure relies on a combination of modern spectroscopic and chromatographic techniques.

NMR is the most powerful tool for determining the detailed covalent structure and stereochemistry of natural products like this compound.

-

Objective: To identify the carbon-hydrogen framework, establish connectivity between atoms, and confirm stereochemical relationships.

-

Methodology:

-

Sample Preparation: A pure sample of this compound (typically 1-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; or methanol-d₄, CD₃OD) within an NMR tube.[8][9] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.

-

Data Acquisition: The sample is analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher).[7][8] A suite of experiments is typically performed:

-

¹H-NMR: Provides information about the number, environment, and connectivity of protons. Signal multiplicity (singlet, doublet, etc.) and coupling constants (J values) reveal adjacent protons.[10]

-

¹³C-NMR: Reveals the number and type of carbon atoms (e.g., aromatic, olefinic, aliphatic, methoxy).[10]

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded C-H pairs. HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different structural fragments, such as linking the aglycone to the glucose unit via the glycosidic bond.[8][11]

-

-

Data Analysis: The collected spectra are processed and interpreted to assign each proton and carbon signal to a specific atom in the molecule, confirming the structure shown previously.

-

MS is used to determine the precise molecular weight and elemental formula of this compound and to gain structural information from its fragmentation patterns.

-

Objective: To confirm the molecular formula and provide evidence for the constituent parts of the molecule.

-

Methodology:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).

-

Ionization: Soft ionization techniques like Electrospray Ionization (ESI) are typically used for glycosides as they minimize fragmentation and allow for the observation of the intact molecular ion.[8][12] ESI is highly compatible with liquid chromatography (LC) for online analysis.[12]

-

Analysis: The analysis is commonly performed in positive ion mode. Glycosides like this compound often form adducts with sodium ions, leading to a prominent [M+Na]⁺ peak, which is used to confirm the molecular weight.[6][8]

-

Tandem MS (MS/MS): To gain further structural insight, the molecular ion can be selected and fragmented (e.g., via Collision-Induced Dissociation, CID). The resulting fragment ions can provide evidence for the loss of the sugar moiety, confirming the mass of both the aglycone and the glycan.[13]

-

Visualization of a Standard Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural identification of this compound from a plant source.

Caption: Workflow for the isolation and identification of this compound.

References

- 1. Showing Compound this compound (FDB011657) - FooDB [foodb.ca]

- 2. This compound [drugfuture.com]

- 3. This compound: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound: a naturally occurring compound with medicinal properties [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C17H24O9 | CID 5316860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Protocatechuic Acid and this compound from Saussurea neoserrata Nakai Attenuate Prostaglandin Production in Human Keratinocytes Exposed to Airborne Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: A Phenylpropanoid Glycoside Compound in Cirsium brevicaule A. GRAY Root Modulates Adipogenesis | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Syringin Derivatives: A Technical Guide to Their Biological Significance and Therapeutic Potential